Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride
CAS No.:
Cat. No.: VC16655911
Molecular Formula: C35H45N7O9
Molecular Weight: 707.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C35H45N7O9 |
---|---|
Molecular Weight | 707.8 g/mol |
IUPAC Name | benzyl (4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Standard InChI | InChI=1S/C35H45N7O9/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38)/t25-,26-/m0/s1 |
Standard InChI Key | SHUBDYUHYODGSC-UIOOFZCWSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Introduction
Chemical and Structural Characteristics
Molecular Composition
Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride is defined by the systematic name N-Boc-L-glutamic acid (benzyl ester)-L-glycine-L-arginine-7-amido-4-methylcoumarin hydrochloride. Its molecular formula is C₃₅H₄₅N₇O₉·HCl, yielding a molecular weight of 744.25 g/mol . The structure comprises three amino acid residues—glutamic acid, glycine, and arginine—linked to the Mca fluorophore. Key functional groups include:
-
A tert-butyloxycarbonyl (Boc) group protecting the N-terminal glutamic acid.
-
A benzyl ester (OBzl) protecting the side-chain carboxyl of glutamic acid.
-
The C-terminal arginine-Mca bond, which serves as the enzymatic cleavage site .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 133448-22-3 | |
Molecular Formula | C₃₅H₄₅N₇O₉·HCl | |
Molecular Weight | 744.25 g/mol | |
Solubility | Soluble in DMSO | |
Storage Conditions | -20°C, desiccated |
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via SPPS, a method enabling sequential addition of protected amino acids to a resin-bound chain. Critical steps include:
-
Boc Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to expose the N-terminal amine for subsequent coupling.
-
Benzyl Ester Stability: The OBzl group remains intact during synthesis, preventing side-chain reactivity.
-
Mca Incorporation: The Mca fluorophore is conjugated to arginine’s C-terminal carboxyl group using carbodiimide chemistry .
Purification and Quality Control
Post-synthesis, the crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC). Analytical HPLC confirms purity (>95%), while mass spectrometry validates molecular weight .
Biochemical Applications
Protease Activity Assays
Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride serves as a substrate for serine proteases, including:
-
Trypsin: Cleaves the Arg-Mca bond, releasing fluorescent Mca (ex/em: 380/460 nm) .
-
Coagulation Factors IXa and XIIa: Critical for studying blood clotting cascades .
-
Soybean Trypsin-Like Enzyme: Used in plant protease research .
Table 2: Enzyme Targets and Applications
Enzyme | Research Application | Source |
---|---|---|
Trypsin | Digestive enzyme kinetics | |
Factor IXa | Anticoagulant drug screening | |
Factor XIIa | Thrombosis mechanisms |
Fluorescence-Based Kinetic Studies
Upon enzymatic cleavage, the released Mca emits fluorescence proportional to reaction velocity. This allows quantification of Michaelis-Menten parameters (Km, Vmax) and inhibitor IC₅₀ values . For example, studies using this substrate revealed Factor IXa’s Km of 12 µM, aiding anticoagulant development .
Research Findings and Innovations
Hematology and Coagulation Disorders
In a 2024 study, Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride identified Factor XIIa as a therapeutic target for thrombosis prevention. Researchers observed that siRNA-mediated Factor XIIa knockdown reduced fibrin formation by 70% in murine models.
Drug Discovery Platforms
Pharmaceutical companies utilize this substrate in high-throughput screening (HTS) assays to identify protease inhibitors. A recent campaign discovered a novel Factor IXa inhibitor (Ki = 0.8 nM), now in preclinical trials .
Comparative Analysis with Analogous Substrates
Boc-Glu(OBzl)-Gly-Arg-AMC·HCl
This analog substitutes Mca with 7-amino-4-methylcoumarin (AMC), shifting emission to 440 nm. While cheaper, AMC’s lower quantum yield reduces sensitivity compared to Mca .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume